molecular formula C22H30N4O3 B2535423 N1-butyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-39-5

N1-butyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2535423
CAS RN: 877631-39-5
M. Wt: 398.507
InChI Key: YPBPACFLDXEYKY-UHFFFAOYSA-N
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Description

N1-butyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as BFE, is a novel compound that has gained attention in the scientific community for its potential use in various research applications.

Scientific Research Applications

PET Imaging of Microglia

Compounds similar to N1-butyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, such as [11C]CPPC, have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This noninvasive tool is valuable for studying neuroinflammation and its contribution to neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. It demonstrates high and specific uptake in models of neuroinflammation and Alzheimer's disease, showing potential for human PET imaging applications (Horti et al., 2019).

Organic Synthesis and Catalysis

Research on N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has shown its efficacy as a bidentate ligand in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a wide range of (hetero)aryl bromides with various amines at low temperatures and catalyst loadings, highlighting its potential in the synthesis of pharmaceutically important building blocks (Bhunia et al., 2017).

Anticonvulsant Activity

Compounds containing the phenylpiperazine fragment, such as those derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, have been synthesized and tested for their anticonvulsant activity. These hybrid molecules incorporate chemical fragments from known antiepileptic drugs and have shown broad spectra of activity across various preclinical seizure models, indicating their potential as new anticonvulsant agents (Kamiński et al., 2015).

Antibacterial, Antiurease, and Antioxidant Activities

The synthesis and evaluation of compounds with furan components, such as ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives, have demonstrated effective antiurease and antioxidant activities. These findings suggest the potential of furan derivatives in the development of new agents with antibacterial, antiurease, and antioxidant properties (Sokmen et al., 2014).

properties

IUPAC Name

N-butyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-2-3-11-23-21(27)22(28)24-17-19(20-10-7-16-29-20)26-14-12-25(13-15-26)18-8-5-4-6-9-18/h4-10,16,19H,2-3,11-15,17H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBPACFLDXEYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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